Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(cyclohexylamino)-

Description

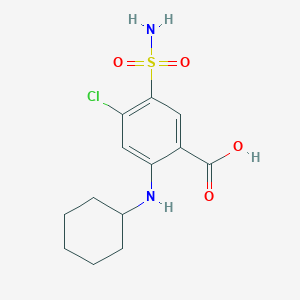

The compound 5-(aminosulfonyl)-4-chloro-2-(cyclohexylamino)benzoic acid is a sulfonamide-based benzoic acid derivative. Its structure features:

- Sulfamoyl group (-SO₂NH₂) at position 5, critical for biological activity.

- Chlorine atom at position 4, enhancing electrophilic interactions.

- Cyclohexylamino group at position 2, influencing lipophilicity and steric properties.

Properties

CAS No. |

4793-39-9 |

|---|---|

Molecular Formula |

C13H17ClN2O4S |

Molecular Weight |

332.80 g/mol |

IUPAC Name |

4-chloro-2-(cyclohexylamino)-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C13H17ClN2O4S/c14-10-7-11(16-8-4-2-1-3-5-8)9(13(17)18)6-12(10)21(15,19)20/h6-8,16H,1-5H2,(H,17,18)(H2,15,19,20) |

InChI Key |

JXSLMQFFIVWHGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the introduction of the aminosulfonyl and chloro substituents onto the benzoic acid framework. Specific methods may vary, but a common approach includes multi-step reactions using appropriate starting materials.

Reaction Conditions:- Aminosulfonylation: The introduction of the aminosulfonyl group can be achieved through nucleophilic substitution reactions or amidation reactions.

- Chlorination: The chloro substituent can be introduced via chlorination reactions using suitable chlorinating agents.

Industrial Production Methods: Industrial-scale production typically involves efficient synthetic routes optimized for yield and purity. Detailed proprietary methods may be available from manufacturers or research publications.

Chemical Reactions Analysis

Oxidation: Benzoic acid derivatives can undergo oxidation reactions, leading to the formation of various products.

Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield corresponding alcohols.

Substitution: Substitution reactions can occur at the aromatic ring, affecting the overall reactivity of the compound.

- Common oxidizing agents include potassium permanganate (

Oxidation: KMnO4

) or chromic acid (H2CrO4

). Reducing agents like sodium borohydride (Reduction: NaBH4

) or lithium aluminum hydride (LiAlH4

) are used. Chlorination can be achieved using chlorine gas (Substitution: Cl2

) or reagents like thionyl chloride (SOCl2

).Major Products: The specific products formed depend on the reaction conditions and substituents present. For example, reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

This compound finds applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities (e.g., antimicrobial, anti-inflammatory).

Medicine: May serve as a lead compound for drug development.

Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

*Calculated based on structural differences from furosemide.

Pharmacological and Physicochemical Comparisons

Solubility and Lipophilicity

- Furosemide : The furanylmethyl group introduces moderate lipophilicity but retains water solubility due to the polar sulfamoyl and carboxylate groups. Its logP is ~2.1 (estimated), facilitating renal excretion .

- This could affect oral bioavailability compared to furosemide.

- Benzyl Furosemide : The benzyl substituent further elevates logP (~3.2), likely reducing renal clearance and prolonging half-life .

Mechanism of Action

Furosemide inhibits the Na⁺-K⁺-2Cl⁻ cotransporter in the ascending loop of Henle, promoting diuresis . The sulfamoyl and chloro groups are essential for binding. Structural modifications at position 2 influence:

- Binding Affinity : The furanylmethyl group in furosemide optimizes steric interactions with the transporter.

- Benzyl Derivative : Increased hydrophobicity may shift tissue distribution, altering efficacy .

Metabolic Stability

- Furosemide : The furan ring is susceptible to oxidative metabolism (e.g., CYP450), contributing to a half-life of ~2 hours .

- Tetrahydrofurfuryl Derivative : Partial saturation of the furan ring (tetrahydrofurfuryl) reduces metabolic liability, enhancing stability .

Toxicity Profile

- Furosemide: Known risks include electrolyte imbalance and ototoxicity, partly attributed to rapid sodium depletion .

- Cyclohexylamino Analog: Increased lipophilicity may raise risks of central nervous system penetration or hepatotoxicity, though direct evidence is lacking.

- Benzyl Derivative : Prolonged half-life could exacerbate side effects like hypokalemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.